D-Lysine, 5-fluoro-
CAS No.: 118101-17-0
Cat. No.: VC20879233
Molecular Formula: C6H13FN2O2
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118101-17-0 |
---|---|
Molecular Formula | C6H13FN2O2 |
Molecular Weight | 164.18 g/mol |
IUPAC Name | (2R)-2,6-diamino-5-fluorohexanoic acid |
Standard InChI | InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
Standard InChI Key | HILHCIBEZCWKBD-BRJRFNKRSA-N |
Isomeric SMILES | C(CC(CN)F)[C@H](C(=O)O)N |
SMILES | C(CC(C(=O)O)N)C(CN)F |
Canonical SMILES | C(CC(C(=O)O)N)C(CN)F |
Introduction
Structural Characteristics and Physical Properties
The compound features the basic D-lysine structure with a fluorine atom substituted at the 5-position. This fluorination introduces unique physicochemical properties while maintaining the core amino acid functionality. The physical properties of D-Lysine, 5-fluoro- have been determined through both experimental measurements and predictive models.
Table 2: Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Density | 1.209±0.06 g/cm³ | Predicted value |
Boiling Point | 341.9±42.0 °C | Predicted value |
pKa | 2.40±0.28 | Predicted value |
Appearance | Solid powder | In pure form |
Solubility | Water-soluble | Particularly as hydrochloride salt |
The fluorination at the 5-position alters the electron distribution within the molecule, which affects its acid-base properties as reflected in the predicted pKa value of 2.40±0.28 . This is notably different from the typical pKa values of unmodified D-lysine, which has been reported as approximately 2.63 (α-carboxyl) and 10.43 (ε-amino group) for the parent compound .
Derivatives and Related Compounds
D-Lysine, 5-fluoro- exists in multiple forms, including salt derivatives that offer improved stability and solubility profiles for various research applications.
Table 3: Common Derivatives and Related Compounds
Compound Name | CAS Number | Formula | Notes |
---|---|---|---|
5-Fluoro-D,L-lysine hydrochloride | 118101-18-1, 58960-25-1 | C₆H₁₃FN₂O₂·HCl | Racemic mixture salt form |
5(S)-Fluoro-N6-(iminoethyl)-L-lysine | Not specified | Not specified | Selective iNOS inhibitor |
FITC Labeled D-Lysine | Not specified | C₂₇H₂₅N₃O₇S | Fluorescent derivative for bacterial labeling |
Rhodamine labeled D-Lysine | Not specified | C₃₁H₃₄N₄O₆ | Fluorescent derivative for microbial imaging |
The hydrochloride salt form (5-Fluoro-D,L-lysine hydrochloride) is particularly significant as it provides improved stability and solubility characteristics, making it suitable for various research applications . This salt exhibits a melting point range of 190-213°C, which differs from the predicted boiling point of the free amino acid form .
Biological and Pharmacological Properties
The biological profile of D-Lysine, 5-fluoro- and its derivatives shows promising applications in several research areas:
Enzyme Inhibition Properties
Derivatives of 5-fluoro-lysine have demonstrated selective inhibitory activity against induced nitric oxide synthase (iNOS). Specifically, 5(S)-Fluoro-N6-(iminoethyl)-L-lysine has been reported as a selective iNOS inhibitor . This property suggests potential applications in inflammatory disease research, as selective iNOS inhibition may provide therapeutic benefits in conditions characterized by excessive nitric oxide production.
Bacterial Cell Wall Studies
Fluorinated D-lysine derivatives, particularly those conjugated with fluorescent labels, have proven valuable for studying bacterial cell wall morphology and formation. The FITC-labeled D-lysine is specifically marketed for bacterial labeling applications, with recommended working concentrations between 250-500 μM in DMSO for fluorescent microscopy imaging . These compounds allow researchers to visualize:
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Bacterial cell wall morphology
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Cell wall formation or remodeling activity
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Bacterial viability/activity
Applications in Current Research
The unique properties of D-Lysine, 5-fluoro- and its derivatives make them valuable tools in several research domains:
Antimicrobial Peptide Research
D-lysine residues, including fluorinated variants, have been incorporated into antimicrobial peptides to enhance their stability against proteolytic degradation while maintaining antimicrobial activity. Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can substantially reduce toxicity to eukaryotic cells with only minimal decreases in antimicrobial efficacy .
Peptide Composition | Lifetime in Trypsin | Notes |
---|---|---|
All L-amino acids | 1 minute | Rapid degradation |
30% D-amino acids | 10 minutes | 10-fold increase in stability |
50% D-amino acids | >24 hours | Significant proteolytic resistance |
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